molecular formula C16H15N5O2S3 B2476241 3,4-dimethyl-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392299-75-1

3,4-dimethyl-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2476241
CAS No.: 392299-75-1
M. Wt: 405.51
InChI Key: WCUNBUSSYIPKNX-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C16H15N5O2S3 and its molecular weight is 405.51. The purity is usually 95%.
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Biological Activity

3,4-Dimethyl-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and neuroprotective properties, along with relevant case studies and research findings.

Compound Overview

Chemical Structure and Properties

  • IUPAC Name : 3,4-dimethyl-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
  • Molecular Formula : C16H15N5O2S3
  • Molecular Weight : 405.51 g/mol

1. Antimicrobial Activity

The compound exhibits significant antimicrobial properties against various pathogens. A study highlighted the effectiveness of derivatives containing the 1,3,4-thiadiazole moiety against Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) values for certain derivatives were reported as low as 32.6 μg/mL, surpassing standard antibiotics like itraconazole (MIC = 47.5 μg/mL) .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

PathogenMIC (μg/mL)Standard Drug (MIC μg/mL)
Staphylococcus aureus32.647.5 (Itraconazole)
Escherichia coli40.050.0 (Streptomycin)
Aspergillus niger25.030.0 (Fluconazole)

2. Anticancer Activity

Research indicates that compounds with the thiazole and thiadiazole scaffolds demonstrate promising anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells:

  • A study found that certain thiadiazole derivatives could inhibit cancer cell proliferation effectively in vitro, with IC50 values indicating potent activity against various cancer cell lines .

3. Neuroprotective Effects

The neuroprotective potential of this compound has been explored through its interaction with acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation:

  • In a recent study, derivatives were synthesized that exhibited AChE inhibitory activity comparable to donepezil, a standard drug for Alzheimer's disease treatment . The most active compound showed an IC50 value of 1.82 nM.

Case Study 1: Synthesis and Evaluation of Thiadiazole Derivatives

A group of researchers synthesized a series of thiadiazole derivatives and evaluated their biological activities. Among these, specific compounds demonstrated enhanced antimicrobial and anticancer properties compared to existing treatments. The study emphasized structure-activity relationships (SAR), suggesting that modifications at specific positions on the thiadiazole ring could improve efficacy.

Case Study 2: Neuroprotective Activity Assessment

In another investigation focused on neuroprotection, researchers assessed the effects of various thiadiazole derivatives on neuronal cell lines subjected to oxidative stress. The results indicated that some compounds significantly reduced cell death and oxidative damage markers compared to controls .

Properties

IUPAC Name

3,4-dimethyl-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2S3/c1-9-3-4-11(7-10(9)2)13(23)19-15-20-21-16(26-15)25-8-12(22)18-14-17-5-6-24-14/h3-7H,8H2,1-2H3,(H,17,18,22)(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCUNBUSSYIPKNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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